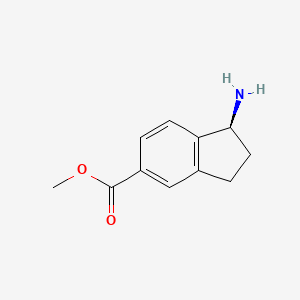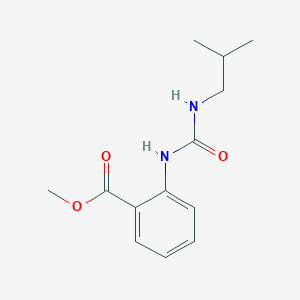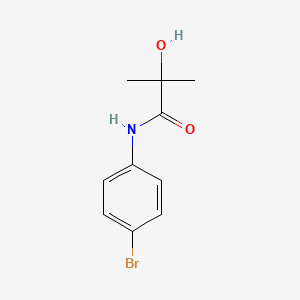
4-fluoro-3-methoxy-N-methylaniline
概要
説明
4-Fluoro-3-methoxy-N-methylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a fluorine atom at the fourth position, a methoxy group at the third position, and a methyl group attached to the nitrogen atom of the aniline structure
作用機序
Target of Action
It’s known that this compound belongs to the class of secondary aromatic amines , which are often involved in various biological processes, including interactions with enzymes and receptors.
Mode of Action
As a secondary aromatic amine, it may undergo various chemical reactions, such as nitration, conversion from the nitro group to an amine, and bromination . These reactions could potentially alter the compound’s interaction with its targets.
Pharmacokinetics
It’s known that the compound was used as a model to study the in vivo and in vitro biotransformation of secondary aromatic amines , which suggests it may have significant bioavailability and undergo metabolic transformations.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-fluoro-3-methoxy-N-methylaniline . Factors such as temperature, pH, and the presence of other chemicals can affect its stability and reactivity. Moreover, the compound is classified as combustible and may cause skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-methoxy-N-methylaniline can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction of 4-fluoro-3-nitroanisole with methylamine. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a suitable solvent like ethanol. The nitro group is then reduced to an amine group using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration of 4-fluoroanisole followed by catalytic hydrogenation. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
化学反応の分析
Types of Reactions
4-Fluoro-3-methoxy-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for bromination and sulfonation reactions, respectively.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or sulfonated aromatic compounds.
科学的研究の応用
4-Fluoro-3-methoxy-N-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
類似化合物との比較
Similar Compounds
4-Fluoro-3-methylaniline: Similar structure but lacks the methoxy group.
3-Fluoro-4-methylaniline: Fluorine and methoxy groups are positioned differently.
4-Fluoro-N-methylaniline: Lacks the methoxy group but has a similar fluorine and methyl substitution pattern.
Uniqueness
4-Fluoro-3-methoxy-N-methylaniline is unique due to the specific positioning of the fluorine, methoxy, and methyl groups, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its solubility and stability, making it a valuable compound for various applications.
特性
IUPAC Name |
4-fluoro-3-methoxy-N-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZMFFMCIQMGPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-difluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide](/img/structure/B3165796.png)


amine hydrochloride](/img/structure/B3165822.png)
Amine Hydrochloride](/img/structure/B3165826.png)
Amine Hydrochloride](/img/structure/B3165842.png)





![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3165893.png)


